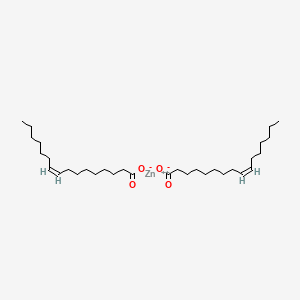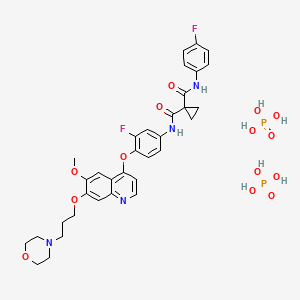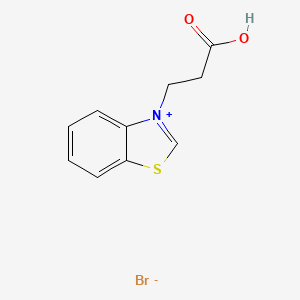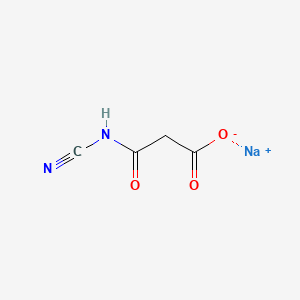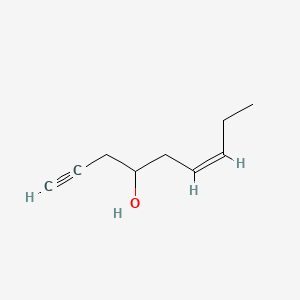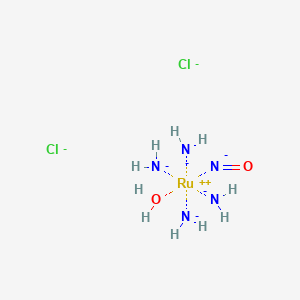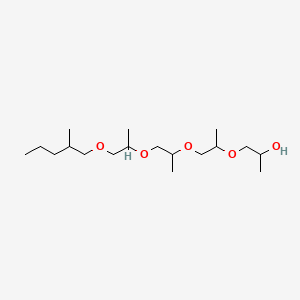
O-Methyl-3-phenyl-L-alanine hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methyl-3-phenyl-L-alanine hydrogen sulphate is a chemical compound with the molecular formula C10H15NO6S and a molecular weight of 277.2942 It is known for its unique structure, which includes a phenyl group and a methylated alanine moiety
Vorbereitungsmethoden
The synthesis of O-Methyl-3-phenyl-L-alanine hydrogen sulphate can be achieved through several synthetic routes. One common method involves the methylation of 3-phenyl-L-alanine followed by the addition of hydrogen sulphate. The reaction conditions typically include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
O-Methyl-3-phenyl-L-alanine hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydrogen sulphate group is replaced by other nucleophiles like halides or alkoxides. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. .
Wissenschaftliche Forschungsanwendungen
O-Methyl-3-phenyl-L-alanine hydrogen sulphate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of O-Methyl-3-phenyl-L-alanine hydrogen sulphate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active compounds. The exact pathways and molecular targets depend on the specific context in which the compound is used, such as in enzymatic reactions or drug development .
Vergleich Mit ähnlichen Verbindungen
O-Methyl-3-phenyl-L-alanine hydrogen sulphate can be compared with other similar compounds, such as:
3-Phenyl-L-alanine: Lacks the methyl group, leading to different reactivity and applications.
O-Methyl-L-tyrosine: Contains a hydroxyl group instead of a phenyl group, resulting in distinct chemical properties.
L-Alanine:
Eigenschaften
CAS-Nummer |
51186-39-1 |
|---|---|
Molekularformel |
C10H15NO6S |
Molekulargewicht |
277.30 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2-methylphenyl)propanoic acid;sulfuric acid |
InChI |
InChI=1S/C10H13NO2.H2O4S/c1-7-4-2-3-5-8(7)6-9(11)10(12)13;1-5(2,3)4/h2-5,9H,6,11H2,1H3,(H,12,13);(H2,1,2,3,4)/t9-;/m0./s1 |
InChI-Schlüssel |
MYRFJBDNOSVJTE-FVGYRXGTSA-N |
Isomerische SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)O)N.OS(=O)(=O)O |
Kanonische SMILES |
CC1=CC=CC=C1CC(C(=O)O)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)
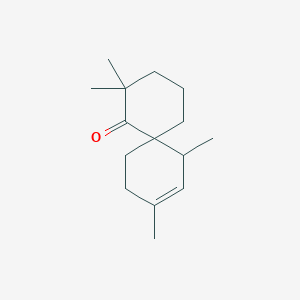
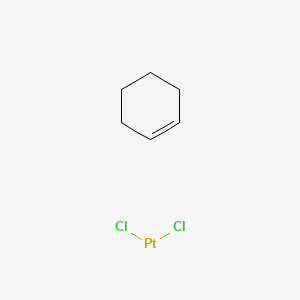

![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)
